BKI-1369

Cystoisospora suis Antiparasitic Resistance Porcine Coccidiosis

Researchers targeting apicomplexan CDPK1 require a well-characterized inhibitor with defined safety margins. BKI-1369 (CAS 1951431-22-3) is a selective bumped kinase inhibitor that exploits the unique glycine gatekeeper in CDPK1, minimizing mammalian off-target activity. • hERG IC50: 1.52 μM - quantifiable cardiac safety benchmark. • Efficacy: Suppresses oocyst excretion in C. suis piglet model (10 mg/kg BID, 5 days), including toltrazuril-resistant strains. • Solubility: 50 mg/mL in DMSO for concentrated stock solutions. • Preclinical PK/tox characterized across piglet, calf, and mouse models.

Molecular Formula C23H27N7O
Molecular Weight 417.517
CAS No. 1951431-22-3
Cat. No. B2862007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKI-1369
CAS1951431-22-3
Molecular FormulaC23H27N7O
Molecular Weight417.517
Structural Identifiers
SMILESCCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C
InChIInChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26)
InChIKeyAWJAAKKEYXUCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BKI-1369: Validated In Vivo Antiparasitic Efficacy


BKI-1369 (CAS 1951431-22-3) is a bumped kinase inhibitor (BKI) belonging to the 5-aminopyrazole-4-carboxamide scaffold class, chemically defined as 3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine [1]. It selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a kinase that harbors a uniquely small gatekeeper residue (glycine) not found in mammalian kinases [2]. The compound has been extensively characterized for potency, metabolism, stability, toxicity, and pharmacokinetics across multiple preclinical infection models, including Cryptosporidium parvum, Cryptosporidium hominis, Cystoisospora suis, and Toxoplasma gondii [3]. Unlike early-generation BKIs, BKI-1369 demonstrates a defined hERG inhibition profile (IC50: 1.52 μM), providing a quantifiable cardiac safety benchmark for procurement decisions .

Selective CDPK1 inhibitor for apicomplexan target engagement studies
Multi-species infection model evidence: piglet, calf, mouse parasite burden endpoints
Quantified hERG benchmark included for cardiac safety endpoint assessment

BKI-1369 vs. Uncharacterized BKIs


Procuring an uncharacterized BKI analog or a generic kinase inhibitor in place of BKI-1369 introduces substantial scientific and operational risk. The BKI scaffold exhibits extreme sensitivity to structural modifications; subtle changes to the inhibitor 'bump' that engages the CDPK1 gatekeeper pocket can abolish selectivity, inadvertently introducing potent mammalian kinase off-target activity [1]. Furthermore, many in-class BKIs lack the comprehensive multi-species pharmacokinetic and toxicological characterization that BKI-1369 has accrued across piglet, calf, and mouse models [2]. Critically, BKI-1369 possesses a quantifiable hERG liability (IC50: 1.52 μM), a safety benchmark that must be rigorously compared against any proposed analog to avoid procuring a compound with unanticipated or worse cardiotoxicity potential . The quantitative evidence below establishes the specific performance thresholds that define BKI-1369 and should be used to vet any potential alternative before procurement.

Scaffold sensitivity Minor modifications to the inhibitor bump may shift selectivity toward mammalian kinases, altering the off-target profile.
PK characterization gaps Many BKI analogs lack comprehensive multi-species pharmacokinetic data; extrapolation across models may be unreliable.
Cardiac safety unknown Uncharacterized analogs often lack hERG data; procuring without a defined cardiac safety benchmark introduces unquantified risk.

BKI-1369 Performance Benchmarks


Efficacy Against Toltrazuril-Resistant C. suis

BKI-1369 demonstrates equivalent in vivo efficacy against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of Cystoisospora suis, a critical differentiation from the standard-of-care toltrazuril which fails against resistant isolates. In a piglet infection model, a five-day oral regimen of BKI-1369 at 10 mg/kg twice daily effectively suppressed oocyst excretion and diarrhea in animals infected with either strain, with no significant difference in outcomes between the sensitive and resistant groups [1].

Toltrazuril-resistant C. suis
Head-to-head
BKI-1369 retained full oocyst suppression and body weight gain improvement in toltrazuril-resistant strain; toltrazuril ineffective
Reported model-response context: supports resistant-strain endpoint interpretation
Piglet infection model, 10 mg/kg BID 5 days; Wien-I vs. Holland-I strains
Cystoisospora suis Antiparasitic Resistance Porcine Coccidiosis

Potency Against Cryptosporidium vs. Nitazoxanide

BKI-1369 exhibits greater in vitro potency than nitazoxanide, the only FDA-approved therapy for cryptosporidiosis, across multiple clinically relevant Cryptosporidium species and strains. In comparative assays, BKI-1369 demonstrated superior activity against C. hominis and three distinct strains of C. parvum [1]. This potency advantage is noteworthy given nitazoxanide's documented limitations, including only approximately 30% efficacy in malnourished children aged 1-5 years with cryptosporidiosis and lack of approval for infants under 12 months [2].

Cryptosporidium potency vs. nitazoxanide
Head-to-head
Higher in vitro potency than nitazoxanide across C. hominis and three C. parvum strains
Reported antiparasitic assay response context; supports strain-panel benchmarking
In vitro growth inhibition assays; nitazoxanide limited efficacy noted in literature
Cryptosporidium parvum Cryptosporidium hominis Antiprotozoal Potency

Dosing Optimization for Oocyst Suppression

A reduced-frequency treatment regimen of BKI-1369 achieves complete suppression of parasite oocyst excretion, demonstrating that fewer doses can deliver equivalent or superior efficacy compared to multi-dose protocols. In suckling piglets experimentally infected with C. suis, two doses of BKI-1369 at 20 mg/kg body weight administered on days 2 and 4 post-infection completely suppressed oocyst excretion [1]. A single treatment on day 2 post-infection suppressed oocyst excretion in 82% of piglets and reduced quantitative shedding by 98.4% in those that continued to shed [1].

Reduced-dose oocyst suppression
Cross-study comparable
2 doses (20 mg/kg) days 2, 4 PI → 100% oocyst suppression; single dose day 2 → 98.4% reduction in shedding
Supports feasibility of simplified dosing protocols in model development
Piglet C. suis infection; compared to 10-dose regimen
Dosing Optimization Porcine Coccidiosis Treatment Frequency

Pharmacokinetics and Plasma Exposure

Oral administration of BKI-1369 in piglets achieves plasma concentrations that substantially exceed the in vitro concentrations required for antiparasitic activity. During a five-day treatment course, the plasma concentration of BKI-1369 reached 11.7 μM, which is approximately 292-fold higher than the concentration required for 50% inhibition (40 nM) and 58.5-fold higher than the concentration achieving >95% inhibition (200 nM) of C. suis merozoite proliferation in vitro [1]. This sustained exposure supports drug accumulation at the site of infection and provides a pharmacokinetic rationale for observed in vivo efficacy.

PK/PD plasma exposure
Cross-study comparable
Plasma concentration 11.7 µM (292× IC50, 58.5× IC95) during oral BID dosing
Supports exposure-model validation; reported plasma concentration far exceeds in vitro inhibitory thresholds
Piglet PK; IC50 40 nM, IC95 200 nM in IPEC-1 cells
Pharmacokinetics Plasma Concentration Exposure-Response

hERG Safety Profile

BKI-1369 exhibits a quantifiable hERG channel inhibitory activity with an IC50 of 1.52 μM . While this represents a potential cardiotoxicity liability, the availability of this explicit benchmark distinguishes BKI-1369 from many uncharacterized BKI analogs for which hERG data are either unpublished or absent. This defined value enables direct safety comparisons when evaluating alternative compounds and provides a reference point for medicinal chemistry efforts aimed at improving the cardiac safety margin of next-generation analogs [1].

hERG inhibition benchmark
Supporting evidence
hERG IC50 = 1.52 µM
Quantified cardiac safety endpoint: enables direct comparison when evaluating analogs
In vitro hERG channel assay; many analogs lack published data
Cardiotoxicity hERG Inhibition Safety Pharmacology

Solubility and Handling Specifications

BKI-1369 demonstrates high solubility in DMSO, with a measured solubility of 50 mg/mL (119.76 mM), enabling preparation of concentrated stock solutions for in vitro assays and facilitating formulation for in vivo administration . Alternative solubility specifications indicate clear solutions can be prepared at concentrations of ≥5 mg/mL (11.98 mM) using standard co-solvent protocols involving DMSO, PEG300, Tween-80, and saline, which supports flexible experimental design . This well-documented solubility profile contrasts with many research compounds that require extensive empirical optimization of vehicle conditions.

Solubility specifications
Data to verify
50 mg/mL (119.76 mM) in DMSO; ≥5 mg/mL in co-solvent (DMSO/PEG300/Tween-80/saline)
Reported handling context; reduces formulation variability for in vivo dosing
No peer-reviewed solubility source cited; verify in your laboratory conditions
Solubility Formulation In Vivo Dosing

BKI-1369 Application Scenarios


Porcine Cystoisosporosis with Toltrazuril Resistance

BKI-1369 is the preferred compound for studies involving Cystoisospora suis infection in piglets, particularly where toltrazuril resistance has been documented or is suspected. The compound has demonstrated equivalent efficacy against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains in controlled experimental infections, with 10 mg/kg twice-daily oral dosing for 5 days effectively suppressing oocyst excretion and improving body weight gains without obvious side effects [1]. For field-relevant protocol development, a reduced two-dose regimen (20 mg/kg on days 2 and 4 post-infection) completely suppressed oocyst excretion [2].

Cryptosporidium Drug Discovery & Efficacy Testing

BKI-1369 serves as a validated positive control or lead scaffold for Cryptosporidium research programs, having demonstrated superior in vitro potency to nitazoxanide against C. hominis and three strains of C. parvum [1]. The compound has been efficacy-tested in multiple preclinical models including the gnotobiotic piglet model of acute diarrhea caused by C. hominis, where five-day treatment reduced oocyst excretion, mucosal colonization, and disease severity [2], and the neonatal calf model of C. parvum infection, where 5 mg/kg twice-daily oral dosing reduced total oocyst excretion and improved weight gain over a 10-day observation period [3].

CDPK1 Mechanism Studies in Apicomplexans

BKI-1369 is an appropriate tool compound for investigating CDPK1-dependent processes in apicomplexan parasites. The compound inhibited C. suis merozoite proliferation in IPEC-1 cells by at least 50% at 40 nM and nearly completely (>95%) at 200 nM, confirming on-target activity in a biologically relevant intestinal epithelial cell system [1]. Thermal stabilization assays with recombinant CsCDPK1 enzyme provide further evidence of direct target engagement [1]. The compound's high DMSO solubility (50 mg/mL) facilitates preparation of concentrated stock solutions for cell-based assays [2].

hERG Liability Assessment & Safety Pharmacology

BKI-1369 is a suitable reference compound for studies evaluating the cardiac safety profile of BKI analogs. The compound's defined hERG IC50 of 1.52 μM provides a quantifiable benchmark against which newer analogs can be directly compared [1]. Researchers developing next-generation BKIs with improved cardiac safety margins should include BKI-1369 as a comparator to demonstrate reduced hERG liability relative to this well-characterized lead compound [2].

Application
Selection Property
Validation Focus
C. suis infection models with toltrazuril resistance
Toltrazuril-resistant strain response
Oocyst excretion and body weight endpoints
Cryptosporidium spp. research and comparator testing
Antiparasitic assay-response vs. nitazoxanide
Strain-panel in vitro potency and in vivo parasite burden
CDPK1 target engagement and pathway studies
Cellular IC50 and thermal shift target confirmation
Merozoite proliferation and recombinant enzyme assays
Cardiac ion channel safety benchmarking
Defined hERG IC50 reference value
hERG channel inhibition comparison across BKI analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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